1-Pyrroline-3-hydroxy-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

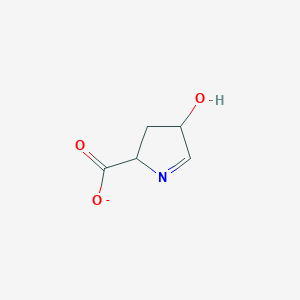

1-pyrroline-3-hydroxy-5-carboxylate is conjugate base of 1-pyrroline-3-hydroxy-5-carboxylic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1-pyrroline-3-hydroxy-5-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Pyrroline-3-hydroxy-5-carboxylate has the molecular formula C5H7NO3 and a molecular weight of approximately 128.11 g/mol. It is a conjugate base of 1-pyrroline-3-hydroxy-5-carboxylic acid, which plays a crucial role in the metabolism of proline and hydroxyproline. Its structure features a pyrrole ring with hydroxyl and carboxyl functional groups, contributing to its biochemical reactivity and interactions within metabolic pathways .

Role in Proline Metabolism

This compound is an intermediate in the proline metabolic pathway. It is produced from the oxidation of hydroxyproline and subsequently converted to glutamate through enzymatic reactions involving Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH). This pathway is essential for maintaining nitrogen balance and energy production in cells .

Implications in Hyperprolinemia

Type II hyperprolinemia is a genetic disorder characterized by elevated levels of proline due to deficiencies in P5CDH. The accumulation of this compound and related metabolites can lead to neurological symptoms such as seizures. Genetic studies have identified mutations in the P5CDH gene that affect enzyme function, demonstrating the clinical relevance of this compound in diagnosing and understanding metabolic disorders .

Metabolomics Studies

This compound is utilized in metabolomics to study metabolic profiles in various biological samples. Its quantification can provide insights into proline metabolism and the physiological state of organisms under different conditions, such as stress or disease .

Therapeutic Potential

Research indicates that modulation of proline metabolism, including the manipulation of this compound levels, may have therapeutic implications for conditions like hyperprolinemia. Investigating enzyme inhibitors or supplements that influence this pathway could lead to novel treatments for metabolic disorders .

Case Study 1: Genetic Analysis of Hyperprolinemia

A study involving patients with hyperprolinemia type II identified various mutations in the P5CDH gene. Using RT-PCR and genomic sequencing, researchers demonstrated that specific mutations led to reduced enzyme activity, resulting in increased levels of this compound in patient samples compared to healthy controls. This case highlights the importance of this compound as a biomarker for genetic screening .

Case Study 2: Metabolomic Profiling in Disease States

In a recent metabolomic profiling study, researchers analyzed plasma samples from individuals with neurological disorders. Elevated levels of this compound were correlated with specific clinical symptoms, suggesting its potential as a diagnostic marker for assessing metabolic disturbances related to proline metabolism .

Eigenschaften

Molekularformel |

C5H6NO3- |

|---|---|

Molekulargewicht |

128.11 g/mol |

IUPAC-Name |

4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9)/p-1 |

InChI-Schlüssel |

WFOFKRKDDKGRIK-UHFFFAOYSA-M |

Kanonische SMILES |

C1C(C=NC1C(=O)[O-])O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.